(E)-4-(2-((2-ethoxynaphthalen-1-yl)methylene)hydrazinyl)benzoic acid
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Overview
Description
(E)-4-(2-((2-ethoxynaphthalen-1-yl)methylene)hydrazinyl)benzoic acid is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone linkage between a naphthalene ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-((2-ethoxynaphthalen-1-yl)methylene)hydrazinyl)benzoic acid typically involves the condensation reaction between 2-ethoxynaphthaldehyde and 4-hydrazinobenzoic acid. The reaction is carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by cooling and recrystallization to obtain the pure product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-((2-ethoxynaphthalen-1-yl)methylene)hydrazinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene and benzoic acid moieties.
Reduction: Hydrazine derivatives with reduced hydrazone linkages.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
(E)-4-(2-((2-ethoxynaphthalen-1-yl)methylene)hydrazinyl)benzoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of organic materials and dyes.
Mechanism of Action
The mechanism of action of (E)-4-(2-((2-ethoxynaphthalen-1-yl)methylene)hydrazinyl)benzoic acid involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to act as a chelating agent, binding to metal ions and forming stable complexes. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester
- Schiff bases derived from 2-hydroxy-1-naphthaldehyde
Uniqueness
(E)-4-(2-((2-ethoxynaphthalen-1-yl)methylene)hydrazinyl)benzoic acid is unique due to its specific structural features, such as the ethoxy group on the naphthalene ring and the hydrazone linkage
Properties
IUPAC Name |
4-[(2E)-2-[(2-ethoxynaphthalen-1-yl)methylidene]hydrazinyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-2-25-19-12-9-14-5-3-4-6-17(14)18(19)13-21-22-16-10-7-15(8-11-16)20(23)24/h3-13,22H,2H2,1H3,(H,23,24)/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKAIFKDVLQKKZ-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=NNC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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